HIV-1 Antiviral Activity: Potent RT Inhibition with High Therapeutic Index
This compound demonstrates potent inhibition of HIV-1 reverse transcriptase in MT-4 cell-based assays. It achieves 95% viral inhibition at 0.013 μM, with an EC50 of 0.019 μM against HIV-1. Crucially, cellular toxicity is ~0% at approximately 50 μM, yielding an in vitro therapeutic index of 2631 [1]. This high selectivity contrasts with many early-stage antiviral candidates. While direct, head-to-head comparisons with fluorophenyl or chlorophenyl analogs in this specific assay are not available in the NIAID database, the magnitude of activity and selectivity provides a quantitative benchmark for this specific chemotype.
| Evidence Dimension | Antiviral Activity (EC50) & Selectivity (Therapeutic Index) |
|---|---|
| Target Compound Data | EC50 = 0.019 μM; Therapeutic Index = 2631 (95% inhibition at 0.013 μM, ~0% toxicity at ~50 μM) |
| Comparator Or Baseline | No direct comparator data available in this specific assay system. |
| Quantified Difference | Not applicable (class-level inference from single-compound data). |
| Conditions | HIV-1 strain in MT-4 cells; target: Reverse Transcriptase; assay: P24 ELISA [1] |
Why This Matters
This validated potency and exceptional selectivity in a functional antiviral assay provide a reliable, data-driven starting point for HIV-focused drug discovery programs, de-risking early-stage selection.
- [1] National Institute of Allergy and Infectious Diseases (NIAID). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Journal of Medicinal Chemistry 1993 (1116). Compound evaluated against HIV-1 in MT-4 cells: EC50 = 0.019 μM, IC50 > 50 μM, Therapeutic Index = 2631. View Source
